REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH2:6][NH2:7].[CH2:13]1[CH2:19][S:16](=[O:18])(=[O:17])[O:15][CH2:14]1>CC(=O)CC>[CH3:12][O:11][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[CH:10]=1)[CH2:6][NH:7][CH2:14][CH2:13][CH2:19][S:16]([OH:18])(=[O:17])=[O:15]
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Name
|
|
Quantity
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2.5 g
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Type
|
reactant
|
Smiles
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COC=1C=C(CN)C=C(C1)OC
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Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
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C1COS(=O)(=O)C1
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Name
|
|
Quantity
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22 mL
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Type
|
solvent
|
Smiles
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CC(CC)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The solid was collected by filtration
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Type
|
WASH
|
Details
|
washed with acetone (2×25 mL)
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Type
|
CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
|
Smiles
|
COC=1C=C(CNCCCS(=O)(=O)O)C=C(C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |